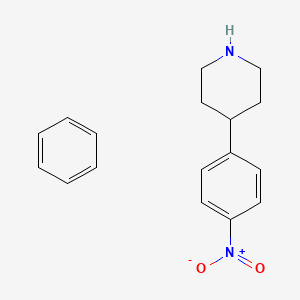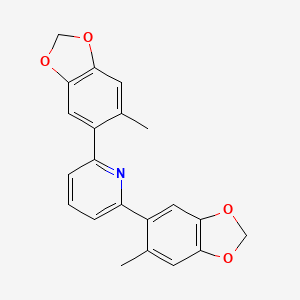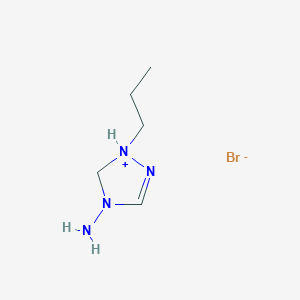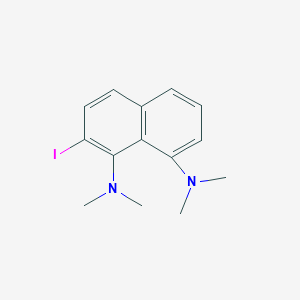
1,8-Naphthalenediamine, 2-iodo-N,N,N',N'-tetramethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,8-Naphthalenediamine, 2-iodo-N,N,N’,N’-tetramethyl- is a chemical compound with the molecular formula C14H18IN2 It is a derivative of 1,8-naphthalenediamine, where two iodine atoms and four methyl groups are attached to the nitrogen atoms
Métodos De Preparación
The synthesis of 1,8-Naphthalenediamine, 2-iodo-N,N,N’,N’-tetramethyl- typically involves the iodination of 1,8-naphthalenediamine followed by methylation. The reaction conditions often require the use of iodine and methylating agents such as methyl iodide or dimethyl sulfate. The process can be carried out in the presence of a suitable solvent, such as acetonitrile or dichloromethane, under controlled temperature and pressure conditions. Industrial production methods may involve large-scale reactors and continuous flow systems to ensure efficient and consistent production of the compound .
Análisis De Reacciones Químicas
1,8-Naphthalenediamine, 2-iodo-N,N,N’,N’-tetramethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The iodine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, sodium thiolate, and organometallic reagents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1,8-Naphthalenediamine, 2-iodo-N,N,N’,N’-tetramethyl- has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of complex organic molecules and intermediates.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mecanismo De Acción
The mechanism of action of 1,8-Naphthalenediamine, 2-iodo-N,N,N’,N’-tetramethyl- involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to form stable complexes with metal ions and its reactivity towards nucleophiles and electrophiles. These interactions can lead to the modulation of various biochemical pathways, including those involved in cell signaling, gene expression, and enzyme activity .
Comparación Con Compuestos Similares
1,8-Naphthalenediamine, 2-iodo-N,N,N’,N’-tetramethyl- can be compared with other similar compounds, such as:
1,8-Bis(dimethylamino)naphthalene:
1,8-Diazabicyclo[5.4.0]undec-7-ene: Another strong base with a bicyclic structure, used in organic synthesis.
1,8-Bis(tetramethylguanidino)naphthalene: A derivative with guanidine groups, known for its strong basicity and unique reactivity.
The uniqueness of 1,8-Naphthalenediamine, 2-iodo-N,N,N’,N’-tetramethyl- lies in its combination of iodine atoms and methyl groups, which confer distinct chemical properties and reactivity compared to its analogs .
Propiedades
Número CAS |
651738-66-8 |
|---|---|
Fórmula molecular |
C14H17IN2 |
Peso molecular |
340.20 g/mol |
Nombre IUPAC |
2-iodo-1-N,1-N,8-N,8-N-tetramethylnaphthalene-1,8-diamine |
InChI |
InChI=1S/C14H17IN2/c1-16(2)12-7-5-6-10-8-9-11(15)14(13(10)12)17(3)4/h5-9H,1-4H3 |
Clave InChI |
JOTWSEMHGDSWTG-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC=CC2=C1C(=C(C=C2)I)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzonitrile, 4-[(1R)-1-(acetyloxy)ethyl]-](/img/structure/B12537883.png)
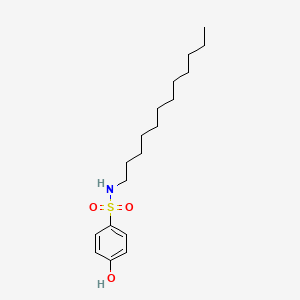
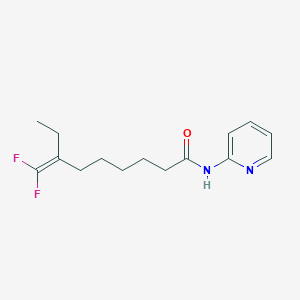
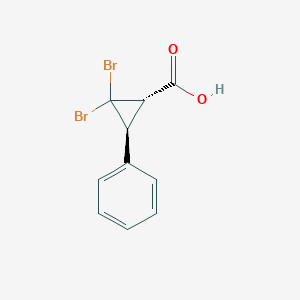
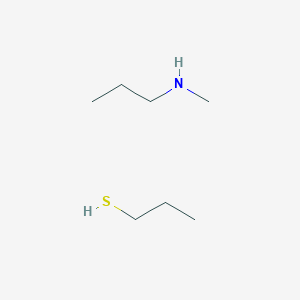

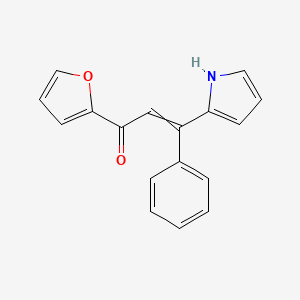

![3-[(1R)-1-(methoxymethoxy)-3-phenylpropyl]cyclohex-2-en-1-one](/img/structure/B12537932.png)


